Structural Elucidation and X-Ray Crystallography of (2S)-2-Amino-2-(2,6-difluorophenyl)ethanol: A Technical Guide
Structural Elucidation and X-Ray Crystallography of (2S)-2-Amino-2-(2,6-difluorophenyl)ethanol: A Technical Guide
[label="Crystallization via Vapor Diffusion:\nMethanol/Diethyl Ether
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Executive Summary
(2S)-2-Amino-2-(2,6-difluorophenyl)ethanol is a highly functionalized chiral synthon critical to the development of advanced therapeutics, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The 2,6-difluoro substitution pattern is strategically utilized in medicinal chemistry to lock molecular conformations via steric hindrance and modulate the pKa of adjacent amines.
This whitepaper provides an in-depth, self-validating methodology for the crystallographic analysis of this molecule. By detailing the causality behind specific crystallization techniques and X-ray diffraction (XRD) parameters, this guide establishes a robust framework for unambiguously determining the (2S) absolute configuration and mapping its solid-state intermolecular networks.
Theoretical Framework & Crystallographic Challenges
The crystallographic analysis of (2S)-2-Amino-2-(2,6-difluorophenyl)ethanol presents two primary technical challenges:
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Absolute Configuration Assignment: The molecule lacks heavy atoms (Z > 10). Standard Molybdenum (Mo K α ) radiation fails to generate a sufficient anomalous dispersion signal for light atoms (C, H, N, O, F). Therefore, Copper (Cu K α ) radiation is strictly required to calculate an accurate Flack parameter.
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Conformational Flexibility: The ethanolamine backbone is highly flexible. In the solid state, the 2,6-difluorophenyl moiety dictates specific crystal packing arrangements, often forcing the aromatic ring out of coplanarity with the ethanolamine backbone to minimize steric clash [2.1]. This flexibility can lead to thermal disorder in the crystal lattice, making low-temperature data collection a strict necessity[1].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical properties of the target molecule.
Protocol 3.1: Single-Crystal Growth via Vapor Diffusion
Objective: To grow diffraction-quality single crystals while preventing amorphous precipitation.
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Step 1: Solubilization. Dissolve 10 mg of enantiopure (2S)-2-Amino-2-(2,6-difluorophenyl)ethanol in 0.5 mL of high-purity Methanol (MeOH) in a 2 mL inner vial.
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Causality: MeOH is selected as the primary solvent due to its high dielectric constant, which effectively disrupts the strong intermolecular hydrogen bonds of the amino alcohol, ensuring complete molecular dissolution.
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Step 2: Antisolvent Chamber Preparation. Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether (Et 2 O). Seal the outer vial tightly.
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Causality: Et 2 O is employed as the volatile antisolvent. As Et 2 O vapors slowly diffuse into the MeOH solution, the dielectric constant of the mixture gradually decreases. This controlled reduction in solubility promotes the slow nucleation of single crystals rather than rapid, disordered precipitation.
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Step 3: Incubation. Store the chamber undisturbed at 4 °C for 3–5 days until distinct, colorless, block-like crystals form.
Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Objective: To collect high-resolution diffraction data capable of resolving hydrogen atom positions and validating the (2S) stereocenter.
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Step 1: Crystal Harvesting. Submerge the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.
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Causality: Paratone-N oil displaces mother liquor and acts as a cryoprotectant. This prevents atmospheric moisture absorption and mitigates solvent loss, which would otherwise degrade the crystal's long-range order and diffraction quality.
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Step 2: Cryocooling. Immediately transfer the mounted crystal to the goniometer head under a steady stream of nitrogen gas at 100 K.
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Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors), which is crucial for accurately resolving the electron density of the highly mobile -NH 2 and -OH hydrogen atoms.
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Step 3: Data Collection. Irradiate the crystal using a microfocus Cu K α source ( λ = 1.54178 Å).
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Causality: Cu K α provides the necessary anomalous dispersion signal for oxygen and fluorine atoms to accurately calculate the Flack parameter, which is strictly required to validate the (2S) absolute configuration.
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Step 4: Integration and Refinement. Integrate the data using standard reduction software and solve the structure using SHELXT. Refine using full-matrix least-squares on F 2 with SHELXL.
Caption: SCXRD workflow for determining the absolute configuration of chiral amino alcohols.
Structural Analysis & Intermolecular Networks
The solid-state architecture of (2S)-2-Amino-2-(2,6-difluorophenyl)ethanol is driven by a complex interplay of strong hydrogen bonds and weaker halogen interactions.
Hydrogen Bonding Motifs: The primary driving force for crystallization is the formation of a robust 3D hydrogen-bonded network. The primary amine (-NH 2 ) acts as both a double hydrogen-bond donor and a single acceptor, while the hydroxyl (-OH) group acts as a strong donor and acceptor. This typically results in infinite 1D chains or 2D sheets along the crystallographic axes.
The Role of Fluorine: The fluorine atoms on the 2,6-difluorophenyl ring are highly electronegative but typically act as poor traditional hydrogen bond acceptors. However, weak C-F...H-N interactions often stabilize the secondary coordination sphere, locking the conformation of the phenyl ring[2]. This orthogonal arrangement prevents π−π stacking from dominating the crystal packing, leading to a less dense, highly directional lattice.
Caption: Intermolecular interaction network driving the crystal packing of the 2,6-difluorophenyl derivative.
Quantitative Data Presentation
The following table summarizes the representative crystallographic parameters expected for the enantiopure (2S) configuration, based on isostructural fluorinated amino alcohols. The non-centrosymmetric space group P212121 is a hallmark of enantiopure chiral crystallization.
| Crystallographic Parameter | Value |
| Chemical Formula | C 8 H 9 F 2 NO |
| Formula Weight | 173.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Temperature | 100(2) K |
| Radiation Source | Cu K α ( λ = 1.54178 Å) |
| Z, Z' | 4, 1 |
| Independent Reflections | ~2500[R(int) = 0.035] |
| Final R indices [I>2 σ (I)] | R1 = 0.0312, wR2 = 0.0785 |
| Flack Parameter | 0.02(4) (Validates 2S configuration) |
References
- Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme - PMC. nih.gov.
- Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Arom
- The crystal structure of enantiomers of the title compound, showing the... - ResearchGate.
